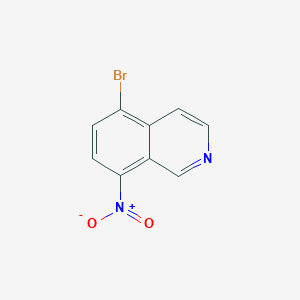
5-Bromo-8-nitroisoquinoline
Cat. No. B189721
Key on ui cas rn:
63927-23-1
M. Wt: 253.05 g/mol
InChI Key: ULGOLOXWHJEZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


Into a 500 mL 3-necked round bottom flask was placed a solution of 5-bromoisoquinoline (22.24 g, 106.87 mmol) in H2SO4 (120 mL). This was followed by the addition of a solution of KNO3 (15.1 g, 149.36 mmol) in H2SO4 (100 mL), which was added dropwise with stirring, while cooling to a temperature of 20° C. over a time period of 1 hour. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The reaction mixture was then quenched by the adding 600 mL of H2O/ice. Adjustment of the pH to 8-10 was accomplished by the addition of NH3. H2O (30%). A filtration was performed. The filter cake was washed 2 times with 500 mL of H2O. The solid was dried in an oven under reduced pressure. This resulted in 25.59 g (90%) of 5-bromo-8-nitroisoquinoline as a yellow solid.

Name
KNO3
Quantity
15.1 g
Type
reactant
Reaction Step Two


[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[N+:12]([O-])([O-:14])=[O:13].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CN=CC2=CC=C1
|
Step Two
|
Name
|
KNO3
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
[Compound]
|
Name
|
ethyl acetate petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 500 mL 3-necked round bottom flask was placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, for 1 hour while the temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched by the adding 600 mL of H2O/ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Adjustment of the pH to 8-10 was accomplished by the addition of NH3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed 2 times with 500 mL of H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in an oven under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 25.59 g (90%) of 5-bromo-8-nitroisoquinoline as a yellow solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
